Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate
Description
Chemical Nomenclature and Structural Identification
This compound hydrochloride is systematically named according to IUPAC guidelines, with the parent furan ring serving as the core structure. The substituents include a piperazine-1-sulfonyl group at the 5-position and an ethyl ester moiety at the 2-position, with hydrochloride salt formation completing the molecular identity. Key structural features are captured in the SMILES notation $$ \text{C1CN(CCN1)S(=O)(=O)C2=CC=C(O2)C(=O)OCC} $$, which delineates the connectivity of the piperazine nitrogen to the sulfonyl group and the ester-functionalized furan.
Table 1: Structural and Physicochemical Properties
The crystalline hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological applications. Nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) are standard techniques for verifying purity and structural integrity, with characteristic signals for the furan protons (δ 6.5–7.5 ppm), piperazine methylenes (δ 2.5–3.5 ppm), and sulfonyl group (δ 3.8–4.2 ppm).
Historical Context of Piperazine-Sulfonyl-Furan Hybrid Compounds
The fusion of piperazine, sulfonyl, and furan motifs emerged in the late 20th century as researchers sought to overcome limitations in monoheterocyclic drug candidates. Early work focused on piperazine’s role as a solubilizing agent in antihistamines and antipsychotics, while sulfonyl groups gained prominence for their enzyme-inhibiting capabilities in sulfonamide antibiotics. The integration of these groups with furan—a heterocycle known for its metabolic stability—was first reported in 2003 via Ullmann coupling reactions, though yields remained suboptimal.
A breakthrough occurred in 2020 with the development of manganese(III)-mediated radical cyclizations, enabling efficient synthesis of dihydrofuran-piperazine hybrids. This methodology laid the groundwork for derivatives like this compound, which optimized reaction conditions (e.g., dichloromethane solvent, 60°C) to achieve >85% yields. Subsequent studies diversified substitution patterns, exploring alkyl, aryl, and heteroaryl variants to modulate target affinity and pharmacokinetic profiles.
Significance in Modern Heterocyclic Chemistry
This compound exemplifies three trends in contemporary heterocyclic chemistry:
Hybridization : Combining furan’s aromatic stability, piperazine’s basicity, and sulfonyl’s electron-withdrawing properties creates a scaffold with balanced lipophilicity ($$ \log P \approx 1.2 $$) and water solubility (>10 mg/mL in saline). This duality is critical for compounds requiring both membrane permeability and aqueous dispersibility.
Synthetic Versatility : The ethyl ester at C-2 serves as a handle for further derivatization. Hydrolysis yields the carboxylic acid (CID 61404990), which can form amides or undergo decarboxylation, while the piperazine nitrogen allows alkylation or acylation to fine-tune steric and electronic effects.
Targeted Bioactivity : Piperazine-sulfonyl-furan hybrids exhibit nanomolar affinity for bacterial dihydropteroate synthase (DHPS) and human carbonic anhydrase isoforms. These interactions stem from the sulfonyl group’s ability to coordinate catalytic zinc ions and the piperazine’s capacity for hydrogen bonding with active site residues.
Table 2: Comparative Analysis of Related Piperazine-Sulfonyl Compounds
Properties
Molecular Formula |
C11H16N2O5S |
|---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
ethyl 5-piperazin-1-ylsulfonylfuran-2-carboxylate |
InChI |
InChI=1S/C11H16N2O5S/c1-2-17-11(14)9-3-4-10(18-9)19(15,16)13-7-5-12-6-8-13/h3-4,12H,2,5-8H2,1H3 |
InChI Key |
YKDMTLMVMWAJTD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)S(=O)(=O)N2CCNCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate typically involves the reaction of furan-2-carboxylic acid with piperazine and sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonyl group. The resulting intermediate is then esterified with ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethyl ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 5-Sulfamoylfuran-2-Carboxylate ()
- Substituent : Sulfamoyl (-SO₂NH₂).
- Synthesis : Derived from ethyl 5-(chlorosulfonyl)furan-2-carboxylate via nucleophilic substitution with ammonia.
Methyl 5-(2-Fluoro-4-Nitrophenyl)Furan-2-Carboxylate ()
- Substituent : 2-Fluoro-4-nitrophenyl.
- Synthesis : Prepared via a modified Meerwein arylation, involving diazonium salt coupling with methyl furan-2-carboxylate.
- Key Features : The planar structure facilitates π-π stacking interactions in crystal packing, while the nitro group acts as a strong electron-withdrawing moiety, influencing electronic distribution.
Ethyl Naphtho[2,1-b]Furan-2-Carboxylate ()
- Substituent : Naphtho[2,1-b]furan.
- Synthesis : Cyclocondensation of 2-hydroxy-1-naphthaldehyde with ethyl chloroacetate under basic conditions.
- Key Features : The fused aromatic system increases hydrophobicity and may enhance DNA intercalation, as seen in related antimicrobial derivatives.
Ethyl 5-Nitrobenzofuran-2-Carboxylate ()
- Substituent : 5-Nitrobenzofuran.
- Synthesis : Esterification of nitrobenzofuran carboxylic acid.
Mechanistic and Functional Insights
- Piperazine-Sulfonyl vs. Nitro Groups : The piperazine-sulfonyl group in the target compound introduces basicity (from piperazine) and hydrogen-bonding capacity, contrasting with the electron-withdrawing nitro group in analogs like methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate. This difference may influence receptor binding or metabolic stability.
- Crystal Packing : Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate exhibits planar molecular geometry with stacking interactions (3.72 Å between furan and phenyl rings), whereas bulkier substituents like naphtho[2,1-b]furan disrupt such arrangements.
- Antimicrobial Activity : Naphtho[2,1-b]furan derivatives show broad-spectrum activity against pathogens like Candida albicans and Fusarium oxysporum, likely due to hydrophobic interactions with microbial membranes.
Biological Activity
Ethyl 5-(piperazine-1-sulfonyl)furan-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a furan ring, a piperazine moiety, and a sulfonamide functional group. These structural elements contribute to its unique electronic properties and reactivity, making it a candidate for drug development targeting various diseases. The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Furan Ring | Contributes to electronic properties |
| Piperazine Moiety | Provides conformational flexibility |
| Sulfonamide Group | Enhances biological target interactions |
| Ethyl Ester | Influences pharmacokinetics |
Antimicrobial Properties
Research indicates that compounds containing piperazine rings often exhibit antimicrobial properties. This compound may possess antibacterial and antifungal activities, similar to other piperazine derivatives. Molecular docking studies suggest that this compound interacts effectively with specific protein targets involved in microbial resistance mechanisms.
Anticancer Activity
The compound's potential as an anticancer agent has been explored through various studies. Inhibition of carbonic anhydrases (CA), which play a role in tumor growth and metastasis, is one of the mechanisms being investigated. Compounds that inhibit CA have shown promise in reducing cancer symptoms . this compound may share this inhibitory activity, warranting further investigation.
Case Studies
Several studies have evaluated the biological activity of related piperazine derivatives, providing insights into the potential effects of this compound:
- Antimicrobial Screening : A study screened various piperazine derivatives for antimicrobial activity against common pathogens. Compounds with similar structures demonstrated minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli .
- Anticancer Evaluation : In vitro studies on related sulfonamide derivatives showed significant inhibition of tumor cell proliferation. For instance, compounds targeting CA exhibited reduced growth rates in breast and colon cancer cell lines .
- Structure-Activity Relationship (SAR) : Research on the SAR of piperazine derivatives revealed that modifications to the sulfonamide group could enhance selectivity and potency against specific biological targets .
Synthesis Methods
The synthesis of this compound typically involves several steps including:
- Formation of the Furan Ring : Starting materials undergo cyclization reactions to form the furan core.
- Piperazine Attachment : A nucleophilic substitution reaction introduces the piperazine moiety.
- Sulfonamide Formation : The sulfonamide linkage is established through reaction with appropriate sulfonyl chlorides.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
